2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a novel phenyl-imidazo[1,2-a]pyridine derivative investigated for its potential as an imaging agent for β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) []. It has shown promise in preclinical studies as a potential tracer for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging [].
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a bromophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core. It is recognized for its significant applications in pharmaceuticals, agrochemicals, and dyestuffs, highlighting its versatility and importance in various scientific fields .
The compound is cataloged with the Chemical Abstracts Service Registry Number 118000-56-9, which facilitates its identification and sourcing for research and industrial purposes .
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is classified as a nitroimidazole derivative, a subclass of imidazo[1,2-a]pyridines known for their biological activity, particularly in antimicrobial and anticancer applications.
The synthesis of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. A prevalent method includes the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of sodium hydroxide as a base in ethanol. This reaction leads to the formation of the imidazo[1,2-a]pyridine core through cyclization .
The molecular formula of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is CHBrNO. The structure consists of an imidazo[1,2-a]pyridine ring system with substituents that influence its chemical properties and reactivity.
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine can undergo various chemical transformations:
The mechanism of action for 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves bioreduction of the nitro group to form reactive intermediates that interact with cellular components. These interactions can lead to antimicrobial or anticancer effects by modulating target proteins' activity due to the presence of the bromophenyl group .
The compound has notable applications in various scientific fields:
Imidazo[1,2-a]pyridine represents a privileged fused bicyclic heterocycle consisting of a five-membered imidazole ring fused with a six-membered pyridine ring at the [b]-face. This scaffold exhibits remarkable electronic anisotropy due to the electron-rich imidazole moiety (π-excessive) and the relatively electron-deficient pyridine ring (π-deficient). The bridgehead nitrogen (N1) creates a permanent dipole moment (≈3.5 Debye) that significantly influences molecular recognition properties and intermolecular interactions. Crystallographic studies reveal that the ring system is nearly planar (dihedral angle <5°), facilitating π-stacking interactions with biological targets [1] [6]. The C2 and C3 positions are electrophilic centers susceptible to nucleophilic attack, while C5-C8 positions (pyridine ring) are prone to electrophilic substitution. This differential reactivity enables precise regioselective functionalization—critical for drug design. The protonation equilibrium (pKa ≈ 5.0-7.5) allows these compounds to maintain bioavailability across physiological pH gradients, contributing to their widespread pharmaceutical utility [3] [8].
Table 1: Key Physicochemical Properties of Imidazo[1,2-a]pyridine Core
Property | Value/Range | Biological Implication |
---|---|---|
Dipole Moment | 3.4-3.8 D | Enhanced target binding specificity |
pKa (N1 protonation) | 5.2-7.5 | pH-dependent membrane permeability |
LogP (Unsubstituted) | 1.0-1.5 | Balanced lipophilicity |
Planarity | <5° dihedral angle | DNA intercalation capability |
Hydrogen Bond Capacity | 1 acceptor, 0 donors | Tunable solubility via substitution |
Nitro- and bromo-functionalized imidazo[1,2-a]pyridines exhibit enhanced and often unique pharmacological profiles compared to unsubstituted analogs. The nitro group (-NO₂), particularly at C6/C8 positions, serves dual roles: as a strong electron-withdrawing group that modulates electronic density (Hammett σₘ ≈ 0.71), and as a bioreductive pharmacophore activated under hypoxic conditions. This activation mechanism underpins the antitubercular activity of derivatives like 6-nitroimidazo[1,2-a]pyridine, which disrupts mycolic acid biosynthesis in Mycobacterium tuberculosis (MIC ≤ 0.2 µM against drug-resistant strains) [9]. Concurrently, the bromo substituent (-Br) introduces substantial steric bulk (van der Waals volume ≈ 22.7 ų) and lipophilicity (π ≈ 0.86) while maintaining metabolic stability through its resistance to oxidative metabolism. 4-Bromophenyl derivatives demonstrate exceptional kinase inhibitory activity, exemplified by dual PI3K/mTOR inhibitors where the bromine occupies hydrophobic affinity pockets, achieving IC₅₀ values <100 nM [1] [7]. Notably, the synergistic combination of both substituents—as in 2-(4-bromophenyl)-6-nitro variants—creates molecules with orthogonal biological activities spanning anticancer, antimicrobial, and anticholinesterase applications [6] [9].
This specific compound (CAS RN: 25045-82-3 derivative) represents a strategically functionalized chemotype with untapped therapeutic potential. The 2-(4-bromophenyl) attachment at the electrophilic C2 position extends molecular planarity, enabling deep penetration into the ATP-binding cleft of kinases—validated by crystallographic studies showing Br-π interactions with PI3Kα Val851 [1]. Simultaneously, the C6-nitro group introduces redox-sensitive functionality that potentiates activity against persistent bacterial populations, a feature leveraged in next-generation antitubercular agents targeting QcrB (cytochrome bc₁ complex) [9]. Computationally, the molecule exhibits optimized drug-likeness metrics: molecular weight (328.18 g/mol), LogP (experimental: 2.8; predicted: 2.5-3.1), topological polar surface area (74.9 Ų), and moderate aqueous solubility (0.742 mg/mL), aligning with Lipinski’s rule parameters [2] [5]. These attributes, combined with demonstrated synthetic tractability (>80% yield via copper-catalyzed methods), position it as a versatile building block for developing multitarget therapeutics against oncology and infectious disease indications [3] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0